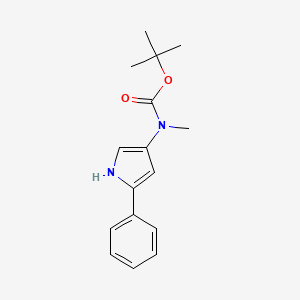
tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group, a methyl group, and a phenyl-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate typically involves the reaction of tert-butyl isocyanate with methyl(5-phenyl-1H-pyrrol-3-yl)amine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and toxicity of carbamate derivatives.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The phenyl and pyrrole moieties can engage in π-π interactions and hydrogen bonding, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- tert-Butyl methyl(5-phenyl-1H-pyrrol-2-yl)carbamate
- tert-Butyl methyl(5-phenyl-1H-pyrrol-4-yl)carbamate
- tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)urea
Uniqueness: tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is unique due to the specific positioning of the substituents on the pyrrole ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-phenyl-1H-pyrrol-3-yl)carbamate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18(4)13-10-14(17-11-13)12-8-6-5-7-9-12/h5-11,17H,1-4H3 |
InChI Key |
NVOVWHVLGKWQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


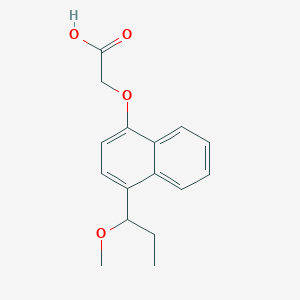
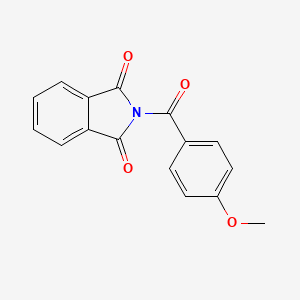

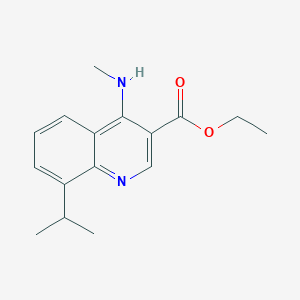
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
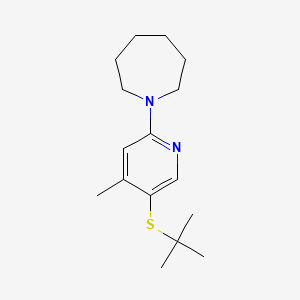
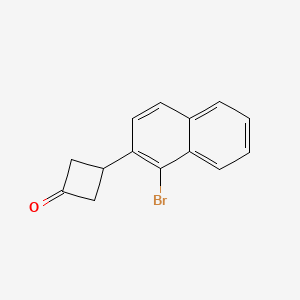


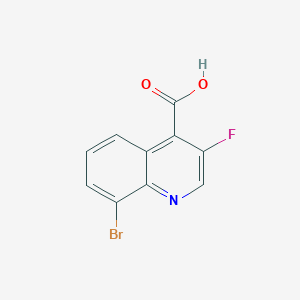

![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
